molecular formula C22H34N2O3 B11395284 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(2-methoxyphenoxy)ethanone

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(2-methoxyphenoxy)ethanone

Cat. No.: B11395284
M. Wt: 374.5 g/mol
InChI Key: CQLYCVQJVCBCAY-UHFFFAOYSA-N
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Description

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2-METHOXYPHENOXY)ETHAN-1-ONE is a complex organic compound with a unique structure that includes azepane, piperidine, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2-METHOXYPHENOXY)ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the Piperidine Ring: This involves the reaction of the azepane derivative with a piperidine derivative, typically under nucleophilic substitution conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with a methoxyphenol derivative, often under conditions that promote ether formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2-METHOXYPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2-METHOXYPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2-METHOXYPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Similar in structure but with a methacrylate group instead of the piperidine and methoxyphenoxy groups.

    1-(2-HYDROXYETHYL)AZEPANE: Contains the azepane ring and a hydroxyethyl group, lacking the piperidine and methoxyphenoxy groups.

Uniqueness

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(2-METHOXYPHENOXY)ETHAN-1-ONE is unique due to its combination of azepane, piperidine, and methoxyphenoxy groups, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C22H34N2O3/c1-26-20-11-4-5-12-21(20)27-18-22(25)24-16-9-6-10-19(24)13-17-23-14-7-2-3-8-15-23/h4-5,11-12,19H,2-3,6-10,13-18H2,1H3

InChI Key

CQLYCVQJVCBCAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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